(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protected amino group and a boronic acid moiety attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Boronic Acid Moiety: The boronic acid moiety can be introduced via a palladium-catalyzed borylation reaction, where a halogenated pyridine derivative reacts with bis(pinacolato)diboron under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis .
化学反応の分析
Types of Reactions
(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as sodium hydroxide or DMAP for protection and deprotection reactions.
Major Products Formed
Coupling Products: Formed via Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed via oxidation of the boronic acid group.
Substituted Amines: Formed via nucleophilic substitution reactions.
科学的研究の応用
(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Organic Synthesis: Acts as a building block for the synthesis of complex organic molecules.
Biological Research: Utilized in the development of enzyme inhibitors and probes for biological studies.
Material Science: Employed in the synthesis of functional materials and polymers.
作用機序
The mechanism of action of (4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid moiety interacts with the active site of enzymes, inhibiting their activity . The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can further participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
4-((tert-Butoxycarbonyl)amino)phenylboronic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
6-(3-phenylpropoxy)pyridine-3-boronic acid: Features a different substituent on the pyridine ring.
6-(4-phenylbutoxy)pyridine-3-boronic acid: Another variant with a different substituent.
Uniqueness
(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid is unique due to its combination of a Boc-protected amino group and a boronic acid moiety on a pyridine ring. This structure provides versatility in synthetic applications and potential for developing novel pharmaceuticals and materials .
生物活性
(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid is a boronic acid derivative characterized by a tert-butoxycarbonyl (Boc) protected amino group linked to a pyridine ring. This compound has garnered attention in medicinal chemistry and biological research due to its diverse biological activities, including enzyme inhibition, antibacterial effects, and potential anticancer properties.
The molecular formula of this compound is C₁₁H₁₇BN₂O₄, with a molecular weight of approximately 236.07 g/mol. Its structure includes a boronic acid moiety, which is crucial for its biological interactions.
The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols and other nucleophiles, which is significant in the design of enzyme inhibitors. The boronic acid group interacts with the active sites of enzymes, leading to inhibition of their activity. This property is particularly useful in developing inhibitors for proteases and other enzymes involved in disease processes.
Antioxidant Activity
Research has indicated that boronic acids, including this compound, exhibit notable antioxidant properties. In vitro studies demonstrated significant radical scavenging activities, which can protect cells from oxidative stress. For instance, the antioxidant potential was assessed using various assays such as ABTS and DPPH, showing IC₅₀ values indicative of strong activity against free radicals .
Antibacterial Activity
The compound has shown promising antibacterial effects against various bacterial strains. Studies reported effective inhibition against Escherichia coli at concentrations as low as 6.50 mg/mL . This antibacterial property is attributed to the ability of boronic acids to disrupt bacterial cell wall synthesis and function.
Anticancer Activity
In vitro studies have highlighted the anticancer potential of this compound. It demonstrated a cytotoxic effect on cancer cell lines such as MCF-7, with an IC₅₀ value of 18.76 ± 0.62 µg/mL . The mechanism likely involves the inhibition of cancer cell proliferation through enzyme inhibition pathways.
Enzyme Inhibition
The compound exhibits significant enzyme inhibitory activities:
- Acetylcholinesterase : IC₅₀ = 115.63 ± 1.16 µg/mL (moderate inhibition)
- Butyrylcholinesterase : IC₅₀ = 3.12 ± 0.04 µg/mL (high inhibition)
- Antiurease : IC₅₀ = 1.10 ± 0.06 µg/mL (very high inhibition)
- Antityrosinase : IC₅₀ = 11.52 ± 0.46 µg/mL .
These findings suggest that the compound can be utilized in therapeutic strategies targeting neurodegenerative diseases and skin disorders.
Case Studies
- Cream Formulation Study : A recent study evaluated a cream formulation containing this boronic acid derivative for its biological activities, including antioxidant and antibacterial properties. The formulation was dermatologically tested and showed no toxicity on healthy cell lines while maintaining high efficacy against cancerous cells .
- Synthesis and Characterization : The synthesis process typically involves protecting the amino group with di-tert-butyl dicarbonate in the presence of bases like sodium hydroxide or DMAP, followed by introducing the boronic acid moiety through palladium-catalyzed reactions.
Comparative Analysis
Compound | Structure | Antibacterial Activity | Anticancer Activity |
---|---|---|---|
This compound | Structure | Effective against E. coli | IC₅₀ = 18.76 µg/mL |
4-((tert-Butoxycarbonyl)amino)phenylboronic acid | Similar structure | Moderate antibacterial | Variable anticancer |
6-(3-phenylpropoxy)pyridine-3-boronic acid | Different substituent | Limited data available | Limited data available |
特性
IUPAC Name |
[6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-7-5-9(8(6-13-7)12(16)17)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBDAEUZHKDEPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C)NC(=O)OC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694435 |
Source
|
Record name | {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-83-8 |
Source
|
Record name | {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。